![molecular formula C12H15ClN2 B3254703 6-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Hydrochloride CAS No. 24335-15-7](/img/structure/B3254703.png)
6-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Hydrochloride
描述
6-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Hydrochloride is a chemical compound belonging to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as tryptamine derivatives.
Reaction Conditions: The reaction conditions often include the use of strong acids or bases, and the reaction is usually carried out under reflux conditions to ensure complete conversion.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process is optimized to maximize yield and minimize waste, often involving continuous flow chemistry techniques to ensure efficiency and consistency.
化学反应分析
Types of Reactions: 6-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 6-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Hydrochloride is used to study various biological processes, including enzyme inhibition and receptor binding.
Medicine: The compound has shown potential as an anti-cancer agent. Its derivatives are being investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its derivatives are explored for their therapeutic potential in treating various diseases.
作用机制
The mechanism by which 6-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Hydrochloride exerts its effects involves binding to specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in biological pathways. The binding of the compound to these targets can modulate their activity, leading to therapeutic effects.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit specific enzymes involved in disease processes.
Receptors: It may bind to receptors, altering signal transduction pathways.
Proteins: It can interact with other proteins, affecting their function.
相似化合物的比较
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: A closely related compound with similar biological activity.
6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole Hydrochloride: Another indole derivative with potential therapeutic applications.
Uniqueness: 6-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Hydrochloride is unique due to its specific structural features and reactivity. These properties make it a valuable compound for research and industrial applications.
属性
IUPAC Name |
6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c1-8-2-3-11-10(6-8)9-4-5-13-7-12(9)14-11;/h2-3,6,13-14H,4-5,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBAQZJWTPDKMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCNC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B3254640.png)
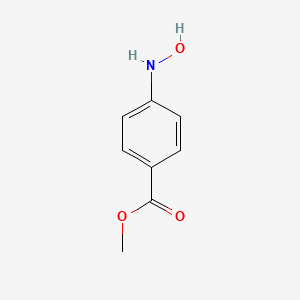
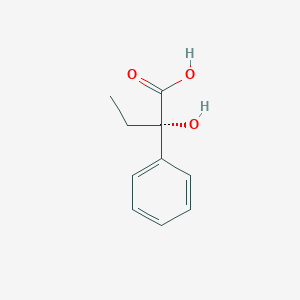
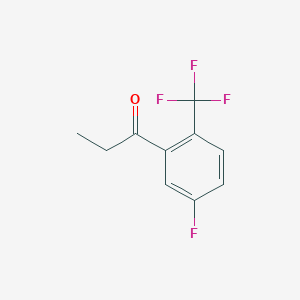
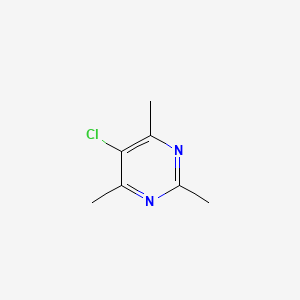
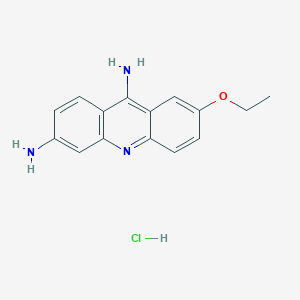
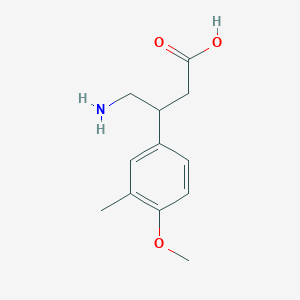

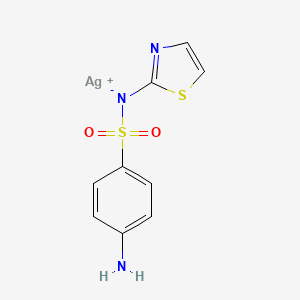

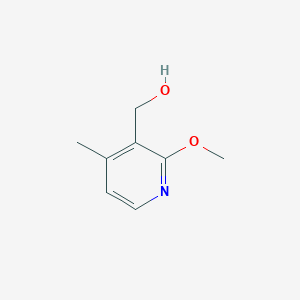
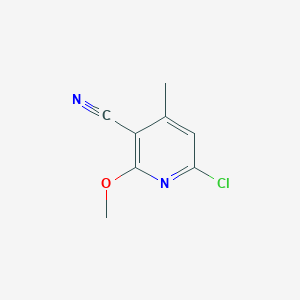
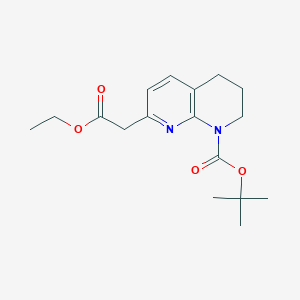
![4-Nitro-1H-benzo[d]imidazol-2-amine](/img/structure/B3254736.png)
